molecular formula C12H9BrFNO3 B1528352 Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-28-5

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1528352
CAS No.: 655236-28-5
M. Wt: 314.11 g/mol
InChI Key: FCMIOTBNVHXSJA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9BrFNO3 and its molecular weight is 314.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure, which is known for conferring various biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potency against certain biological targets.

Molecular Formula

  • Chemical Formula : C12H10BrFNO3
  • Molecular Weight : Approximately 305.12 g/mol

Antibacterial Activity

  • Mechanism of Action :
    This compound exhibits antibacterial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making them viable targets for antibiotic development .
  • Efficacy :
    • In Vitro Studies : In laboratory settings, this compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values typically range from 2 to 64 μg/mL, indicating strong potency against resistant strains .
    • Case Study : A study demonstrated that derivatives of this compound displayed superior antibacterial effects compared to traditional antibiotics like novobiocin and coumermycin A1 .

Anticancer Activity

  • Mechanism of Action :
    The anticancer properties are attributed to the compound's ability to interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like ciprofloxacin derivatives .
  • Efficacy :
    • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the S phase in various cancer cell lines, including T-24 and PC-3 cells .
    • Case Study : In vivo studies have shown promising results where treated mice exhibited reduced tumor growth compared to control groups.

Table 1: Biological Activity Summary

Biological ActivityTargetMechanismEfficacy (MIC)
AntibacterialDNA gyrase & Topoisomerase IVInhibition of DNA replication2–64 μg/mL
AnticancerTopoisomerase IIInduction of apoptosisEffective in cell cycle arrest

Table 2: Comparative Efficacy of Antibiotics

CompoundMIC (μg/mL)Bacterial Strains Tested
Ethyl 8-bromo...2–64E. coli, MRSA
Novobiocin>100E. coli
Coumermycin A1>100Staphylococcus aureus

Properties

IUPAC Name

ethyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMIOTBNVHXSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731105
Record name Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655236-28-5
Record name Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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